Ethyl 4-({[4-(phenylacetyl)piperazin-1-yl]carbonothioyl}amino)benzoate
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Overview
Description
ETHYL 4-({[4-(2-PHENYLACETYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound that features a piperazine ring, a phenylacetyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[4-(2-PHENYLACETYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Phenylacetyl Group: The phenylacetyl group can be introduced via acylation reactions using phenylacetyl chloride and a suitable base.
Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[4-(2-PHENYLACETYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydroxide and alkyl halides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
ETHYL 4-({[4-(2-PHENYLACETYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-({[4-(2-PHENYLACETYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It could modulate signaling pathways related to neurotransmission or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[4-(2-PYRIMIDINYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE: Similar structure but with a pyrimidinyl group instead of a phenylacetyl group.
ETHYL 4-({[4-(PHENYLACETYL)PIPERAZINO]CARBONOTHIOYL}AMINO)BENZOATE: A closely related compound with slight variations in the functional groups.
Uniqueness
ETHYL 4-({[4-(2-PHENYLACETYL)PIPERAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H25N3O3S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl 4-[[4-(2-phenylacetyl)piperazine-1-carbothioyl]amino]benzoate |
InChI |
InChI=1S/C22H25N3O3S/c1-2-28-21(27)18-8-10-19(11-9-18)23-22(29)25-14-12-24(13-15-25)20(26)16-17-6-4-3-5-7-17/h3-11H,2,12-16H2,1H3,(H,23,29) |
InChI Key |
KHBJEXPTBGMZIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)N2CCN(CC2)C(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
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